molecular formula C5H10O3 B2822397 2-(Oxiran-2-ylmethoxy)ethan-1-ol CAS No. 16801-25-5

2-(Oxiran-2-ylmethoxy)ethan-1-ol

Cat. No.: B2822397
CAS No.: 16801-25-5
M. Wt: 118.132
InChI Key: CUGZWHZWSVUSBE-UHFFFAOYSA-N
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Description

2-(Oxiran-2-ylmethoxy)ethan-1-ol is a bifunctional compound containing an epoxide (oxirane) ring and a hydroxyl group connected via an ethoxy chain. Its molecular structure enables versatile reactivity, particularly in ring-opening polymerization (ROP) and nucleophilic substitution reactions. This compound serves as a critical monomer in synthesizing redox-responsive polymers for biomedical applications, such as tumor-targeted drug delivery systems . For example, it has been polymerized to form polyglycerols (PSSGs) with disulfide cross-linkers, which degrade in the presence of glutathione (GSH) in cancer cells . Additionally, it acts as a precursor for synthesizing tetrazole- and imidazole-based bioactive molecules via reactions with m-CPBA, mercaptotetrazoles, and epichlorohydrin .

Properties

IUPAC Name

2-(oxiran-2-ylmethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-1-2-7-3-5-4-8-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGZWHZWSVUSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-81-9
Details Compound: Polyethylene glycol monoglycidyl ether
Record name Polyethylene glycol monoglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201284756
Record name Polyethylene glycol monoglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27252-81-9
Record name Polyethylene glycol monoglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Oxiran-2-ylmethoxy)ethan-1-ol can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylmethoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its dual functionality (epoxide and hydroxyl group) allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Reaction Type Products Formed Reagents Used
OxidationGlycidic acidPotassium permanganate
Reduction1,2,3-TrihydroxypropaneLithium aluminum hydride
SubstitutionVarious glycidol derivativesNucleophiles (amines, thiols)

Biology

In biological research, 2-(Oxiran-2-ylmethoxy)ethan-1-ol is utilized as a precursor for the synthesis of biocompatible polymers and surfactants. These materials are essential for drug delivery systems and diagnostic agents due to their compatibility with biological systems.

Medicine

This compound plays a critical role in developing drug delivery systems and diagnostic agents. Its properties facilitate the formulation of drugs that require specific delivery mechanisms to enhance efficacy.

Epoxy Resins

This compound is extensively used in producing epoxy resins , which are crucial in coatings, adhesives, and composite materials. The epoxy functionality provides excellent mechanical properties and chemical resistance.

Case Studies

  • Pharmaceutical Development
    • A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound's ability to undergo nucleophilic substitution reactions allowed for the incorporation of various functional groups that enhanced biological activity .
  • Polymer Synthesis
    • Research highlighted its application in creating biocompatible polymers for medical devices. The synthesis involved ring-opening polymerization of the epoxide, resulting in materials suitable for use in drug delivery systems .
  • Agrochemical Synthesis
    • The compound has been employed as an intermediate in synthesizing agrochemicals, demonstrating its versatility in producing biologically active substances .

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethan-1-ol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of different products. This reactivity is exploited in the synthesis of various compounds and materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(Oxiran-2-ylmethoxy)ethan-1-ol but differ in functional groups, reactivity, and applications:

Compound Name Key Structural Features Reactivity/Applications Reference
This compound Epoxide, hydroxyl, ethoxy chain Polymerization (e.g., redox-degradable PSSGs), precursor for tetrazole/imidazole derivatives
2-((2-(Oxiran-2-ylmethoxy)ethyl)disulfanyl)ethan-1-ol (SSG) Epoxide, disulfide bond, hydroxyl Redox-responsive polymers for GSH-triggered drug release in tumors
2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol Epoxide, hydroxyl, aromatic phenyl group Enhanced stability for epoxy resins or adhesives; potential use in surface coatings
2-(2-Methoxyethoxy)ethanol Methoxy, hydroxyl, ether chain Solvent for resins and dyes; lacks epoxide reactivity
2-Methoxy-2-(oxan-4-yl)ethan-1-ol Methoxy, tetrahydropyran ring, hydroxyl Potential chiral intermediate; higher steric hindrance limits polymerization
Octyldodecanol Long alkyl chain, hydroxyl Lubricant, plasticizer; non-reactive in polymerization

Reactivity and Application Comparison

  • Epoxide Reactivity: The parent compound undergoes epoxide ring-opening reactions, enabling polymerization (e.g., ARoP with EEGE) and derivatization (e.g., tetrazole-thioether formation) . SSG integrates a disulfide bond, allowing redox-triggered degradation in high-GSH environments . 2-(4-(Oxiran-2-ylmethoxy)phenyl)ethanol’s aromatic group may stabilize the epoxide, favoring electrophilic substitutions over polymerization .
  • Tetrazole derivatives of the parent compound (e.g., compound 3 in ) exhibit bioactivity but require further purification for pharmaceutical use .
  • Thermophysical Properties: 2-(2-Methoxyethoxy)ethanol has well-documented thermophysical data (density, viscosity) for solvent applications , while the parent compound’s data focus on polymerization kinetics .

Research Findings and Data Tables

Table 2: Thermophysical Properties of 2-(2-Methoxyethoxy)ethanol

Property Value (Literature) Value (This Study)
Density (g/cm³) 1.025 1.024
Viscosity (mPa·s) 5.2 5.1

Biological Activity

2-(Oxiran-2-ylmethoxy)ethan-1-ol, also known as glycidyl ether, is a compound characterized by the presence of an epoxide group and a hydroxyl functional group. This unique structure imparts significant reactivity and biological activity, making it a valuable compound in medicinal chemistry and materials science. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C5_5H10_10O2_2, with a molecular weight of approximately 118.13 g/mol. The compound's structure includes an oxirane ring that contributes to its reactivity, particularly towards nucleophiles due to the strained nature of the epoxide.

The biological activity of this compound is primarily attributed to its epoxide group, which can undergo ring-opening reactions with various nucleophiles. This reactivity leads to the formation of diverse products that can exhibit different biological properties. The compound has been studied for its potential applications in drug development, particularly in the synthesis of biologically active derivatives .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound and its derivatives can induce cytotoxic effects in cancer cell lines. For example, specific analogs have shown efficacy in inhibiting cancer cell proliferation by interfering with cellular signaling pathways .

Drug Delivery Systems

The compound's ability to form biocompatible polymers makes it a candidate for use in drug delivery systems. Its reactivity allows for modifications that enhance drug solubility and release profiles, improving therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Applications in Research and Industry

The versatility of 2-(Oxiran-2-yloxy)ethan-1-ol extends beyond medicinal chemistry into materials science. It is utilized as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Additionally, it plays a critical role in producing epoxy resins used in coatings, adhesives, and composites .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(Oxiran-2-ylmethoxy)-9H-carbazoleOxirane group attached to carbazoleExhibits potent antimicrobial activity
3-(Oxiran-2-yloxy)-phenolOxirane group attached to phenolic ringPotential use in polymer chemistry
2-(Oxiran-3-yloxy)-phenolSimilar phenolic structure with different oxiraneInvestigated for antioxidant properties

This table illustrates how similar compounds differ in their structural features and biological activities, highlighting the unique aspects of 2-(Oxiran-2-yloxy)ethan-1-ol.

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